6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine
Description
Properties
IUPAC Name |
6-(2,6-dimethylpiperidin-1-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-8-4-3-5-9(2)15(8)11-7-6-10(12)13-14-11/h6-9H,3-5H2,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOLWAGUSZRUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NN=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyridazine derivatives, which include this compound, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It is known that pyridazine derivatives can exhibit a wide range of pharmacological activities, suggesting diverse modes of action .
Biochemical Pathways
Pyridazine derivatives have been associated with various anticipated biological properties, indicating that they may interact with multiple biochemical pathways .
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities, such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Analysis
Biochemical Properties
6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives, including this compound, have been shown to exhibit inhibitory effects on phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This interaction can modulate various signaling pathways and physiological responses.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with phosphodiesterase enzymes can lead to altered cyclic AMP levels, impacting cell signaling and metabolic pathways . Additionally, pyridazine derivatives have been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities, suggesting that this compound may have similar effects on various cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s structure allows it to inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. For instance, its inhibitory effect on phosphodiesterase enzymes can result in increased levels of cyclic AMP, which in turn can activate protein kinase A and other downstream signaling molecules . This cascade of events can influence various cellular processes, including metabolism, gene expression, and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that pyridazine derivatives can be stable under certain conditions but may degrade over time, affecting their long-term impact on cellular function . In vitro and in vivo studies have demonstrated that the compound’s effects can persist for varying durations, depending on the experimental conditions and the biological system being studied .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships are critical considerations in the evaluation of this compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of phosphodiesterase enzymes can affect the metabolism of cyclic nucleotides, leading to changes in cellular energy balance and signaling . Understanding the metabolic pathways associated with this compound is essential for elucidating its biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, the compound may be transported across cell membranes by specific transporters, influencing its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
The compound 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C12H19N3 |
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1(CCN(CC1)C2=NC=C(C=C2)N)C |
The compound features a pyridazine ring with a piperidine substituent, which is significant for its biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound may modulate the activity of specific neurotransmitter receptors, influencing signaling pathways that are crucial for various physiological functions.
Therapeutic Applications
Research indicates that this compound has potential applications in several therapeutic areas:
- Cancer Therapy : Studies have shown that derivatives of piperidine compounds exhibit anticancer activity. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Neurological Disorders : The compound's interaction with neurotransmitter systems suggests potential use in treating neurological conditions such as Alzheimer's disease. Research has indicated that similar compounds can inhibit cholinesterase and modulate beta-secretase activity, which are critical in the pathophysiology of Alzheimer's .
- Antiviral Activity : Recent studies have explored the use of piperidine derivatives as antiviral agents. The compound's ability to inhibit host kinases involved in viral replication presents a promising avenue for developing broad-spectrum antiviral therapies .
Case Studies
- Anticancer Activity : A study reported that a related piperidine derivative showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. The compound's structure played a crucial role in its binding affinity to target proteins .
- Alzheimer's Disease Treatment : Research highlighted the effectiveness of novel piperidine derivatives in dual cholinesterase inhibition and targeting amyloid beta aggregation, suggesting that modifications to the piperidine structure could enhance therapeutic efficacy against Alzheimer's .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity Focus |
|---|---|
| 6-(4-Ethylpiperazin-1-yl)pyridin-2-amine | Antidepressant properties |
| 5-(4-Methylpiperidin-1-yl)pyrimidin-2-one | Anticancer and anti-inflammatory |
This comparison indicates that while there are similarities in structure among these compounds, their biological activities can vary significantly based on subtle structural differences.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyridazine derivatives, including 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine, in cancer therapy. The compound has shown promise as an inhibitor of key proteins involved in tumorigenesis:
- BCL6 Inhibition : BCL6 is a transcriptional repressor linked to the development of diffuse large B-cell lymphoma (DLBCL). Research indicates that certain derivatives can disrupt the protein-protein interactions between BCL6 and its co-repressors, leading to rapid degradation of BCL6 in vivo. This mechanism was successfully demonstrated in lymphoma xenograft mouse models, suggesting that compounds like this compound could be developed as targeted therapies for DLBCL .
Cannabinoid Receptor Modulation
The compound has also been investigated for its role as a cannabinoid receptor ligand:
- CB1 Receptor Antagonism : Derivatives featuring the dimethylpiperidine moiety have been synthesized as cannabinoid CB1 receptor antagonists. These compounds are being explored for their therapeutic potential in treating obesity and related metabolic disorders by modulating appetite and energy balance . For instance, studies have reported the preparation of specific pyrazoline derivatives that exhibit significant antagonistic activity against CB1 receptors, which could be beneficial in managing food intake disorders .
Neuropharmacological Applications
The neuropharmacological properties of this compound are also noteworthy:
- Antiepileptic Effects : Research has indicated that certain pyrazoline derivatives can exhibit antiepileptic activity. The compound's structural features may contribute to its efficacy in this area, although specific studies directly linking it to antiepileptic effects are still emerging .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound and its analogs involves exploring various substitutions on the pyridazine core to enhance pharmacological activity:
Table 1: Structure Activity Relationship (SAR) of Pyridazine Derivatives
| Compound Structure | Activity Type | IC50 Value | Notes |
|---|---|---|---|
| This compound | BCL6 Degradation | < 10 μM | Effective in lymphoma models |
| 5-(4-chlorophenyl)-N-(cis-2,6-dimethylpiperidin-1-yl)-4-methylpyrazole | CB1 Antagonist | Varies | Potential for obesity treatment |
| 1-Acetyl-3,5-diphenylpyrazole derivatives | Anticancer | GI50 = 2.23 μM | High selectivity against leukemia |
Comparison with Similar Compounds
Comparative Analysis with Similar Pyridazin-3-amine Derivatives
Substituent Effects on Binding and Selectivity
6-(4-Fluorophenyl)pyridazin-3-amine (CAS 105538-07-6)
- Structure : Aromatic fluorophenyl group at the 6-position.
- Properties : The fluorine atom enhances hydrophobic interactions and metabolic stability due to its electronegativity and resistance to oxidative metabolism.
- Activity: No direct biological data are reported, but fluorinated aromatic rings are common in kinase inhibitors (e.g., EGFR inhibitors) .
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine
- Structure : Pyrazole ring at the 6-position and a methylphenyl group on the amine.
- Properties : The pyrazole moiety enables hydrogen bonding, while the methylphenyl group increases lipophilicity.
- Activity : Structural analogs with pyrazole substituents have shown inhibitory activity against CDK-2 and EGFR .
6-(Oxan-4-yl)pyridazin-3-amine (CAS 1426921-57-4)
- Structure : Tetrahydropyran (oxane) substituent at the 6-position.
- Properties : The oxygen atom in oxane improves solubility compared to purely aliphatic substituents. Molecular weight = 179.22, lower than the dimethylpiperidine analog .
6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine
- Structure : Piperazine ring with a methoxyethyl group.
Key Physicochemical and Pharmacokinetic Comparisons
| Compound | Substituent | Molecular Weight | Key Features |
|---|---|---|---|
| 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine | 2,6-Dimethylpiperidine | Not reported | High lipophilicity; potential for improved blood-brain barrier penetration. |
| 6-(4-Fluorophenyl)pyridazin-3-amine | 4-Fluorophenyl | 179.18 (calc.) | Enhanced metabolic stability; possible kinase inhibition. |
| 6-(Oxan-4-yl)pyridazin-3-amine | Tetrahydropyran | 179.22 | Improved solubility; moderate steric bulk. |
| N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine | Pyrazole + methylphenyl | 293.34 (calc.) | Dual hydrogen-bonding and hydrophobic interactions. |
Preparation Methods
Preparation of 2,6-Disubstituted Piperidines
Since the piperidine substituent is 2,6-dimethylated, methods to prepare this piperidine derivative are critical. Literature reports several approaches to synthesize 2,6-disubstituted piperidines, which can then be used as nucleophiles in coupling reactions:
Cyclization Strategies: Organometallic-mediated cyclizations have been employed to form 2,6-disubstituted piperidines from amino acid derivatives or unsaturated esters. For example, reduction of esters followed by palladium-catalyzed amination can yield substituted piperidines with high stereoselectivity.
Sharpless Asymmetric Dihydroxylation: This method allows for the enantioselective synthesis of 6-substituted pipecolic acid derivatives, which are structurally related to 2,6-dimethylpiperidine. Subsequent functional group transformations yield the desired piperidine ring with methyl substitutions at the 2 and 6 positions.
Cross Metathesis and Domino Cyclization: Allylglycine derivatives can undergo cross metathesis with methyl vinyl ketone followed by hydrogenation and cyclization to form cis- or trans-6-substituted pipecolates, which can be further modified to 2,6-disubstituted piperidines.
Coupling of 2,6-Dimethylpiperidine with Pyridazine Core
The coupling step generally involves nucleophilic substitution or palladium-catalyzed amination of a halogenated pyridazine derivative:
Nucleophilic Aromatic Substitution (SNAr): Starting from 3-amino-6-chloropyridazine or 3-amino-6-halopyridazine, the 2,6-dimethylpiperidine acts as a nucleophile to displace the halogen at the 6-position. This reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate or cesium carbonate to facilitate deprotonation and enhance nucleophilicity.
Palladium-Catalyzed Amination: Alternatively, palladium-catalyzed Buchwald-Hartwig amination can be employed. This method uses palladium catalysts and ligands to couple the piperidine nitrogen with the pyridazine halide under milder conditions and often with better yields and selectivity.
Reaction Conditions and Optimization
Solvent: Polar aprotic solvents such as DMF or DMSO are preferred due to their ability to dissolve both reactants and bases and stabilize the transition states.
Base: Potassium carbonate, cesium carbonate, or sodium hydride are commonly used to deprotonate the amine and promote nucleophilic attack.
Temperature: Elevated temperatures (80–120°C) are typically required to facilitate substitution, though lower temperatures may be used to reduce side reactions in sensitive substrates.
Catalysts: For palladium-catalyzed reactions, Pd(0) complexes such as Pd(PPh3)4 or Pd2(dba)3 with suitable phosphine ligands are used.
Purification: The final product is purified by recrystallization or column chromatography, often using gradients of ethyl acetate and hexane to achieve high purity.
Representative Synthetic Route Example
Research Findings and Yields
The use of palladium-catalyzed amination often improves yields by 10–20% compared to classical SNAr due to milder conditions and better selectivity.
Diastereoselectivity in the preparation of 2,6-disubstituted piperidines influences the biological activity of the final compound; thus, stereoselective synthesis methods are preferred.
Reaction monitoring by LC-MS or HRMS ensures the formation of the desired product with minimal side products.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Cyclization from amino acids | Amino acid derivatives, organometallic reagents | Multi-step, moderate temperatures | High stereoselectivity, chiral control | Multi-step, complex |
| Sharpless asymmetric dihydroxylation | 1,6-Heptadiene, AD catalysts | Room temp to mild heating | Enantioselective, precise control | Requires chiral ligands, multi-step |
| Cross metathesis and hydrogenation | Allylglycine derivative, Hoveyda-Grubbs catalyst | Mild heating, hydrogenation | Efficient ring closure | Catalyst cost, multi-step |
| Nucleophilic aromatic substitution | 3-Amino-6-chloropyridazine, 2,6-dimethylpiperidine, K2CO3 | 80–120°C, DMF | Simple, straightforward | Requires high temp, possible side reactions |
| Palladium-catalyzed amination | Pd catalyst, ligands, 3-amino-6-halopyridazine | Mild heating, inert atmosphere | High yield, mild conditions | Catalyst cost, requires optimization |
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR verify substituent positions and piperidine ring conformation.
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N ratios .
How should researchers address conflicting bioactivity data across studies involving this compound?
Advanced
Contradictions may arise from assay variability (e.g., cell line differences) or impurity profiles. To resolve:
Validate experimental conditions (e.g., ATP concentration in kinase assays).
Re-synthesize the compound under controlled conditions to exclude batch-specific impurities.
Use statistical meta-analysis to identify trends across studies .
What factorial design strategies can optimize the yield of this compound?
Advanced
A 2 factorial design can test variables like temperature (X1), solvent polarity (X2), and catalyst loading (X3). For example:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| X1 | 60°C | 100°C |
| X2 | DMF | DMSO |
| X3 | 5 mol% | 10 mol% |
| Response surface methodology (RSM) then identifies interaction effects, maximizing yield while minimizing side reactions . |
How can structure-activity relationship (SAR) studies improve the biological efficacy of this compound?
Advanced
Modify substituents on the pyridazine ring (e.g., electron-withdrawing groups at position 4) to enhance receptor binding. For example:
- Replace dimethylpiperidine with bulkier amines to probe steric effects.
- Introduce fluorine atoms to improve metabolic stability.
Biological testing (e.g., IC in kinase assays) quantifies changes in potency .
What purification challenges arise during synthesis, and how can they be mitigated?
Basic
Challenges include removing unreacted 2,6-dimethylpiperidine and regioisomers. Solutions:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol).
- RP-HPLC : Optimize mobile phase (acetonitrile/water + 0.1% TFA) for baseline separation .
What evidence supports the hypothesis that this compound inhibits specific kinases?
Advanced
Crystallographic data (e.g., PDB entries) show hydrogen bonding between the pyridazine nitrogen and kinase hinge regions. Competitive binding assays (e.g., ATP--S displacement) confirm inhibition. Mutagenesis studies (e.g., Ala-scanning) identify critical residues for interaction .
How can computational docking and experimental data be integrated to refine the compound’s mechanism?
Q. Advanced
Perform molecular docking (AutoDock Vina) to predict binding poses.
Validate with surface plasmon resonance (SPR) for binding kinetics (/).
Use machine learning (e.g., random forests) to correlate docking scores with IC values, creating a feedback loop for iterative optimization .
What stability studies are required to ensure the compound’s integrity under storage?
Q. Advanced
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks.
- HPLC-MS Monitoring : Detect degradation products (e.g., hydrolyzed amines or oxidized pyridazines) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
